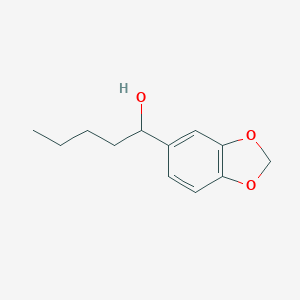

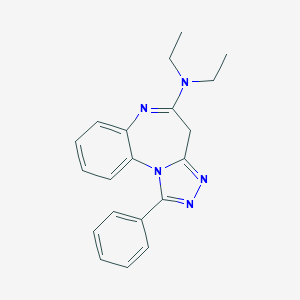

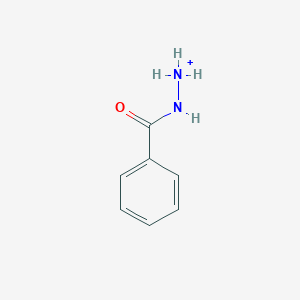

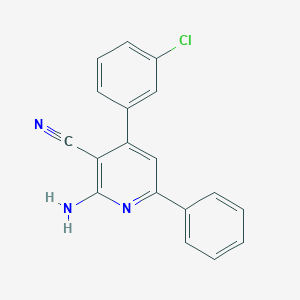

![molecular formula C6H9NO B143491 (1S,4R)-2-氮杂双环[2.2.1]庚烷-3-酮 CAS No. 134003-03-5](/img/structure/B143491.png)

(1S,4R)-2-氮杂双环[2.2.1]庚烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one" is a derivative of the azabicyclo[2.2.1]heptane family, which is a class of bicyclic structures containing a nitrogen atom within the ring system. These structures are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives has been explored in several studies. Paper reports the first stereoselective synthesis of diastereomeric 1-azabicyclo[2.2.1]heptanes substituted at the 2-position. The process begins with an (R)-2-substituted-4-piperidone and involves an asymmetric one-carbon homologation followed by an intramolecular SN2-type cyclization. This method provides high overall yields without the need for purification of intermediate compounds.

In another approach, paper describes the enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline. This synthesis involves several steps, including the conversion of key intermediates into sulfonate esters and subsequent cyclization after deprotection of the pyrrolidine nitrogen.

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring fused to a five-membered ring, with one nitrogen atom incorporated into the structure. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity and interactions with biological targets.

Chemical Reactions Analysis

Azabicyclo[2.2.1]heptane derivatives can undergo various chemical reactions, including photochemical reactions as described in paper . The study outlines a two-step synthesis involving a [2+2]-photochemical cyclization to create substituted 3-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one" are not detailed in the provided papers, azabicyclo[2.2.1]heptane derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include stability under physiological conditions, solubility in organic solvents, and the ability to form salts with acids or bases.

Relevant Case Studies

Although no direct case studies are provided in the papers, the synthesis methods and the potential of azabicyclo[2.2.1]heptane derivatives in drug discovery suggest their applicability in the development of new therapeutic agents. The rigid structure of these compounds, as exemplified by the synthesis of a non-chiral analogue of 2-aminoadipic acid in paper , highlights their utility in creating bioactive molecules with specific conformational constraints.

科学研究应用

合成应用

核苷类似物的通用中间体

该化合物 5,6-环氧-外消旋-2-氮杂双环[2.2.1]庚烷-3-酮已被用作合成环戊基碳环核苷的通用中间体,例如 2-脱氧、3-脱氧和 ara-环戊基碳环核苷。这证明了其在制备具有潜在生物活性的化合物中的效用 (Dominguez 和 Cullis,1999 年)。

构建桥连氮杂双环环系

一项合成研究旨在构建乌头生物碱 kobusine 的 1-氮杂双环[2.2.1]庚烷部分结构,强调了该化合物在合成复杂二萜生物碱中的重要性。桥连氮结构是通过霍夫曼-勒弗勒反应形成的,突出了其在合成有机化学中的相关性 (Shibanuma 和 Okamoto,1985 年)。

药物化学应用

谷氨酸类似物合成

从 L-丝氨酸合成 2-取代 7-氮杂双环[2.2.1]庚烷谷氨酸类似物说明了该化合物在生产生物活性分子中的应用。此过程涉及关键的跨环烷基化步骤,展示了氮杂双环化合物在药物化学中的潜力 (Hart 和 Rapoport,1999 年)。

属性

IUPAC Name |

(1S,4R)-2-azabicyclo[2.2.1]heptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-4-1-2-5(3-4)7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVLZOWDXYXITH-UHNVWZDZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928387 |

Source

|

| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | |

CAS RN |

134003-03-5 |

Source

|

| Record name | 2-Azabicyclo[2.2.1]hept-2-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

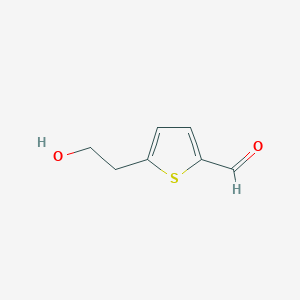

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)